molecular formula C20H25NO2 B2864811 Ethyl 4-(Dibenzylamino)butanoate CAS No. 94911-63-4

Ethyl 4-(Dibenzylamino)butanoate

Cat. No.: B2864811
CAS No.: 94911-63-4
M. Wt: 311.425
InChI Key: PNQDMSNPBPLCRI-UHFFFAOYSA-N
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Description

Ethyl 4-(Dibenzylamino)butanoate is an organic compound with the molecular formula C20H25NO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its colorless to yellow liquid form or white to yellow solid form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Dibenzylamino)butanoate typically involves the esterification of 4-(Dibenzylamino)butanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Dibenzylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(Dibenzylamino)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(Dibenzylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-(Dibenzylamino)butanoic acid, which can then interact with biological targets. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

Ethyl 4-(Dibenzylamino)butanoate can be compared with other similar compounds such as:

    Ethyl 4-(Dimethylamino)butanoate: Similar structure but with dimethylamino group instead of dibenzylamino.

    Ethyl 4-(Diethylamino)butanoate: Contains a diethylamino group.

    Ethyl 4-(Diphenylamino)butanoate: Features a diphenylamino group.

The uniqueness of this compound lies in its dibenzylamino group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 4-(dibenzylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-23-20(22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDMSNPBPLCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Mix ethyl 4-iodobutyrate (43.5 g, 0.18 mol), dibenzylamine (35.5 g, 0.18 mol), potassium carbonate (24.9 g, 0.18 mol) and ethanol (114 mL dried over 4A molecular sieves). Reflux for 24 hours then stir at room temperature for 48 hours. Add methylene chloride (100 mL) and filter. Evaporate the filtrate to a residue and purify by silica gel chromatography (methylene chloride) to give the title compound (47 g).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In step b, the 4-iodo functionality of the appropriate ethyl 4-iodobutyrate of structure (52) is displaced with dibenzylamine to give the corresponding 4-dibenzylaminobutyric acid, ethyl ester of structure (53).
[Compound]
Name
4-iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-bromobutyrate (2.0 g, 10.25 mmol), dibenzylamine (2.02 g, 10.25 mmol) and potassium carbonate (2.83 g, 20.5 mmol) in N,N-dimethylformamide (20 mL) was heated with stirring at 100° C. overnight. The resulting mixture was diluted with water (80 mL) and then extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine (80 mL×2), and then dried over Na2SO4 and then concentrated in vacuo. The residue was purified by flash chromatography on silica gel (EtOAc:PE=1:4) to afford ethyl 4-(dibenzylamino)butanoate as a white solid (2.0 g, yield: 64%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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